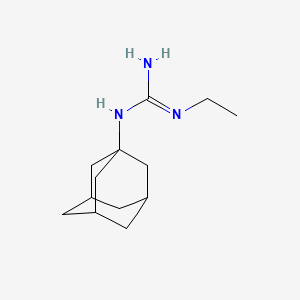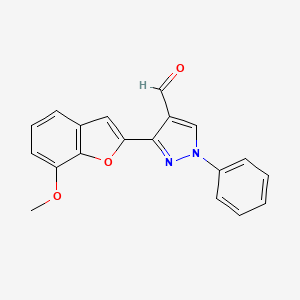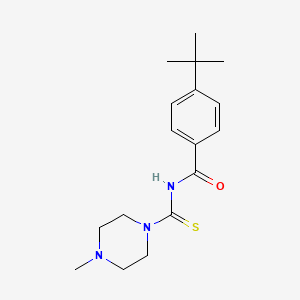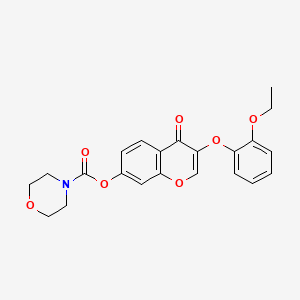
4-ethynyl-1,3,5-trimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-ethynyl-1,3,5-trimethyl-1H-pyrazole” is a chemical compound with the molecular formula C8H10N2 . It has a molecular weight of 134.182 . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . One of the carbon atoms is substituted with an ethynyl group (C≡CH), and the other three carbon atoms are substituted with methyl groups (CH3) .Scientific Research Applications
Synthesis and Reactivity
4-Ethynyl-1,3,5-trimethyl-1H-pyrazole has been synthesized through specific reactions involving methyl N-methyl-pyrazolyl ketones and PCl5, followed by dehydrochlorination. This compound has been used as a base for the synthesis of other pyrazole derivatives through various chemical reactions, including the Chodkiewicz-Cadiot reaction and dehydrocondensation. Its synthesis and the infrared (IR) spectra of its acetylene derivatives have been explored in depth (Shvartsberg et al., 1969).
Applications in Chemistry
The compound has been involved in the study of electron-density distribution and reactivities, particularly in ethynylimidazoles and -pyrazoles. Through computational methods like the CNDO/2 method, the electron shells of imidazole, pyrazole, and their ethynyl derivatives were calculated, providing insights into their reactivities and acidities (Schatnev et al., 1975).
Structural and Spectral Investigations
Research has focused on the structural and spectral analysis of pyrazole derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which is related to this compound. Such studies involve characterizing these compounds through techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing valuable information on their chemical properties and potential applications (Viveka et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 4-ethynyl-1,3,5-trimethyl-1H-pyrazole might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the potential antileishmanial and antimalarial activities of pyrazole derivatives , it’s plausible that this compound could affect pathways related to these diseases.
Result of Action
Based on the potential antileishmanial and antimalarial activities of pyrazole derivatives , it’s plausible that this compound could have similar effects.
Properties
IUPAC Name |
4-ethynyl-1,3,5-trimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-5-8-6(2)9-10(4)7(8)3/h1H,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZCMIHELJFHCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate](/img/structure/B2364348.png)


![N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide](/img/structure/B2364354.png)

![3-fluoro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2364357.png)

![[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine](/img/structure/B2364361.png)
![tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate](/img/structure/B2364362.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2364368.png)
![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)

